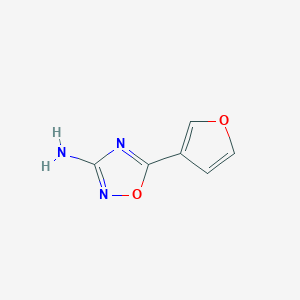

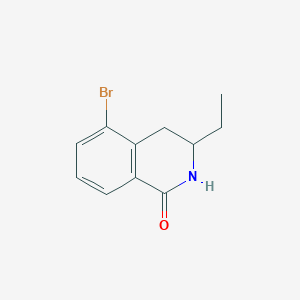

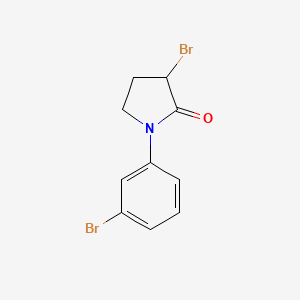

![molecular formula C10H13BO3 B1374156 [2-(But-3-en-1-yloxy)phenyl]boronic acid CAS No. 1334402-83-3](/img/structure/B1374156.png)

[2-(But-3-en-1-yloxy)phenyl]boronic acid

Overview

Description

“[2-(But-3-en-1-yloxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 1334402-83-3 . It has a molecular weight of 192.02 and its IUPAC name is 2-(3-butenyloxy)phenylboronic acid .

Molecular Structure Analysis

The InChI code for “[2-(But-3-en-1-yloxy)phenyl]boronic acid” is 1S/C10H13BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7,12-13H,1,3,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“[2-(But-3-en-1-yloxy)phenyl]boronic acid” is a powder with a melting point of 79-81°C . It should be stored at a temperature of 4°C .Scientific Research Applications

Biosensors

[2-(But-3-en-1-yloxy)phenyl]boronic acid: is utilized in the development of biosensors due to its ability to form cyclic esters with cis-diol-containing biological species . This unique property allows for the sensitive and accurate detection of substances crucial in metabolomics, glycomics, and proteomics. Boronic acid-based materials serve as synthetic receptors for the specific recognition and detection of various biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells .

Sensing Applications

The compound’s interaction with diols and strong Lewis bases like fluoride or cyanide anions makes it valuable in sensing applications. These can range from homogeneous assays to heterogeneous detection, either at the interface of the sensing material or within the bulk sample . The key interaction with diols also enables its use in biological labeling, protein manipulation and modification, and the development of therapeutics .

Therapeutics

Boronic acids, including [2-(But-3-en-1-yloxy)phenyl]boronic acid, are explored for their potential in therapeutic applications. Their interactions with various biological molecules can interfere with signaling pathways, inhibit enzymes, and be part of cell delivery systems .

Separation Technologies

The boronic acid moiety is instrumental in separation technologies, particularly in the electrophoresis of glycated molecules. It is also used in the construction of microparticles for analytical methods and polymers for the controlled release of insulin .

Protein Manipulation

The ability of [2-(But-3-en-1-yloxy)phenyl]boronic acid to interact with proteins allows for their manipulation and cell labeling. This is particularly significant in the study of protein functions and interactions, as well as in the development of novel diagnostic tools .

Material Science

In material science, [2-(But-3-en-1-yloxy)phenyl]boronic acid derivatives are used as dynamic cross-links in polymers. The placement of a carbonyl group adjacent to the boron center facilitates boronate ester formation, which is crucial for creating responsive and adaptive materials .

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their esters, including this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical reactions, including the sm cross-coupling reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

Boronic acids and their esters are generally considered for their potential in the design of new drugs and drug delivery devices .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2-(But-3-en-1-yloxy)phenyl]boronic acid. For instance, the pH strongly influences the rate of hydrolysis of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

properties

IUPAC Name |

(2-but-3-enoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO3/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h2,4-7,12-13H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCOJELFIBMARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(But-3-en-1-yloxy)phenyl]boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

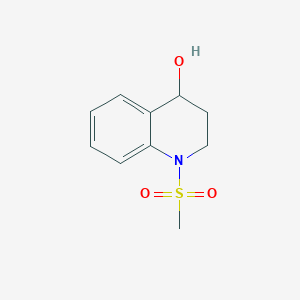

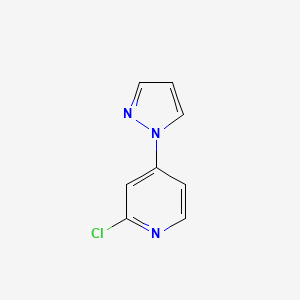

![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)

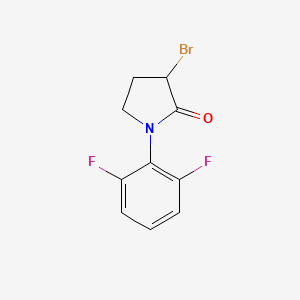

![1-{4-[(6-Aminopyridin-3-yl)methyl]piperazin-1-yl}-2-methylpropan-2-ol](/img/structure/B1374090.png)

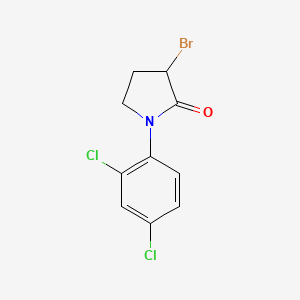

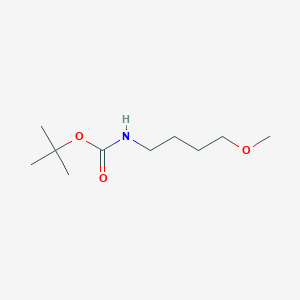

![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)